Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound with the molecular formula C21H28N4O2. It is primarily used in research and development settings, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[35]nonane-7-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include hydrazines, aldehydes, and benzyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzyl derivatives .
Scientific Research Applications
Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share structural similarities and are also investigated for their biological activities.
1,3-bis-1,2,3-triazol-1-yl-propan-2-ol based compounds: Known for their antifungal properties and structural resemblance.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity.
Uniqueness
Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and lead compound in drug development .
Properties
Molecular Formula |
C21H28N4O2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
benzyl 3-(1-propan-2-ylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)25-13-18(12-23-25)19-21(15-22-19)8-10-24(11-9-21)20(26)27-14-17-6-4-3-5-7-17/h3-7,12-13,16,19,22H,8-11,14-15H2,1-2H3 |
InChI Key |
WWCSZXXQYYPFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
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